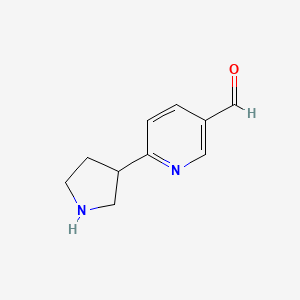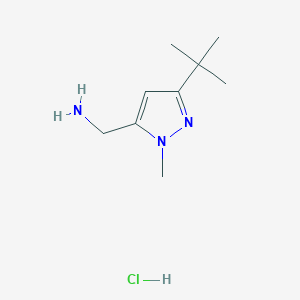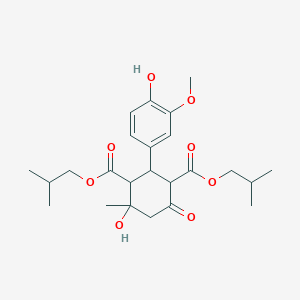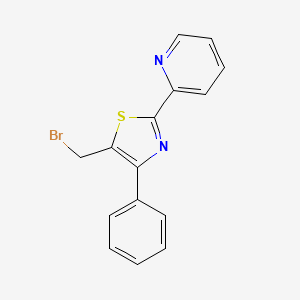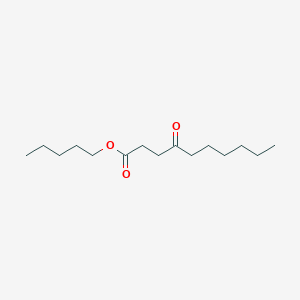
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is a peptide composed of eight amino acids: lysine, tyrosine, lysine, valine, proline, glutamine, and leucine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like E. coli. The peptide is then extracted and purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine can undergo several types of chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence the secretion of anabolic hormones or act as an ergogenic supplement to enhance physical performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysyl-L-tyrosine-α-L-lysine: Another lysine derivative with similar properties.
L-alanyl-L-glutamine dipeptide: A dipeptide with applications in cell culture and pharmaceutical formulations.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes .
Uniqueness
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate various biological pathways makes it a valuable compound for research and development in multiple fields .
Eigenschaften
CAS-Nummer |
918424-40-5 |
|---|---|
Molekularformel |
C42H70N10O10 |
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H70N10O10/c1-24(2)22-32(42(61)62)50-37(56)30(17-18-34(46)54)48-40(59)33-12-9-21-52(33)41(60)35(25(3)4)51-38(57)29(11-6-8-20-44)47-39(58)31(23-26-13-15-27(53)16-14-26)49-36(55)28(45)10-5-7-19-43/h13-16,24-25,28-33,35,53H,5-12,17-23,43-45H2,1-4H3,(H2,46,54)(H,47,58)(H,48,59)(H,49,55)(H,50,56)(H,51,57)(H,61,62)/t28-,29-,30-,31-,32-,33-,35-/m0/s1 |
InChI-Schlüssel |
PIKZLYAPWRPIJA-SIMWSORWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
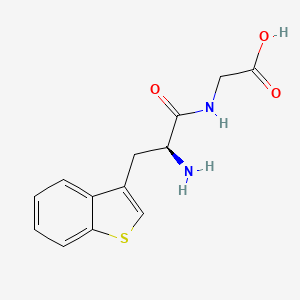
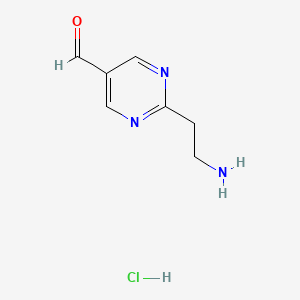

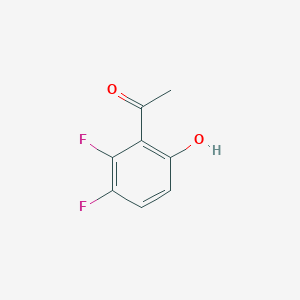
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)

